molecular formula C7HBrF3N B3033532 3-Bromo-2,4,5-trifluorobenzonitrile CAS No. 104222-41-5

3-Bromo-2,4,5-trifluorobenzonitrile

Cat. No.: B3033532
CAS No.: 104222-41-5
M. Wt: 235.99 g/mol
InChI Key: OQPHQCPPPSTEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,4,5-trifluorobenzonitrile (CAS 104222-41-5) is a high-purity fluorinated aromatic building block of significant interest in advanced chemical synthesis. With the molecular formula C 7 HBrF 3 N and a molecular weight of 235.99 g/mol, this compound is characterized by its reactive bromo and fluoro substituents on a benzonitrile core . Its primary research value lies in its versatility as a key intermediate for constructing complex molecules. The bromo substituent is highly amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are cornerstone methodologies in modern medicinal chemistry for assembling complex molecular architectures . This allows researchers to efficiently introduce diverse functional groups and elaborate the core structure. Simultaneously, the presence of multiple fluorine atoms and the nitrile group can profoundly influence the properties of the final compound, potentially enhancing metabolic stability, bioavailability, and binding affinity in active pharmaceutical ingredients (APIs) . This makes it a strategic precursor in drug discovery campaigns for optimizing the efficacy and safety profiles of new therapeutics. Beyond pharmaceuticals, this compound serves as a critical starting material in materials science, particularly in the synthesis of specialized monomers for polymers and advanced organic frameworks. Specifications & Safety: • CAS Number: 104222-41-5 • MDL Number: MFCD12756734 • Purity: ≥95% • Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation . Appropriate personal protective equipment (PPE) is recommended when handling. Disclaimer: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or animal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,4,5-trifluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBrF3N/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPHQCPPPSTEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Br)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2,4,5 Trifluorobenzonitrile

Reactivity at the Bromine Center

The carbon-bromine bond is a primary site of reactivity in 3-Bromo-2,4,5-trifluorobenzonitrile, enabling a variety of synthetic transformations. The electron-withdrawing nature of the fluorine atoms and the nitrile group enhances the electrophilicity of the carbon atom attached to the bromine, making it susceptible to attack in cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

While specific literature examples detailing the cross-coupling of this compound are not extensively documented, the principles of palladium-catalyzed cross-coupling reactions are well-established and directly applicable to this substrate. The C-Br bond is a standard coupling partner in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. organic-chemistry.org For this compound, a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid would be expected to proceed in the presence of a palladium catalyst and a base. organic-chemistry.orgsnnu.edu.cn The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the coupled product. organic-chemistry.org The high functional group tolerance of this reaction makes it a powerful tool for creating C-C bonds. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. bldpharm.com This transformation is catalyzed by a palladium complex and requires a base. bldpharm.com The reaction with this compound would likely yield a trifluorostyrene (B1584497) derivative. The mechanism proceeds via oxidative addition of palladium to the C-Br bond, followed by migratory insertion of the alkene and a β-hydride elimination step.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. google.com The reaction is typically carried out in the presence of a base, such as an amine, which also serves as a solvent. google.com The Sonogashira coupling of this compound would produce an alkynylbenzonitrile, a valuable building block for more complex conjugated systems.

Nucleophilic Displacement of Bromine

The bromine atom can be displaced by various nucleophiles, although this is generally less facile on an sp²-hybridized carbon compared to an sp³ carbon unless activated by strong electron-withdrawing groups. In a related transformation, 1-bromo-2,4,5-trifluorobenzene (B152817) is converted to 2,4,5-trifluorobenzonitrile (B1209073) using copper(I) cyanide in a polar aprotic solvent like N-methyl-pyrrolidone (NMP) or N,N-dimethyl-formamide (DMF) at elevated temperatures. google.com This reaction, a Rosenmund-von Braun reaction, demonstrates that the bromine on this electron-poor ring system can be substituted by a strong nucleophile like cyanide.

Reactivity of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional handle that can undergo a range of chemical transformations, most notably hydrolysis to carboxylic acids or reduction to amines.

Hydrolysis and Derivative Formation

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. A relevant example is the hydrolysis of the closely related 2,4,5-trifluorobenzonitrile. google.com In a documented procedure, the benzonitrile (B105546) is added to 75% sulfuric acid at elevated temperatures to yield 2,4,5-trifluorobenzoic acid. google.com This transformation is expected to proceed similarly for this compound.

Table 1: Hydrolysis of a Structurally Related Trifluorobenzonitrile

ReactantReagentTemperatureProductReference
2,4,5-Trifluorobenzonitrile75% Sulfuric Acid180°C2,4,5-Trifluorobenzoic acid google.com

Reduction Reactions

The nitrile group is readily reducible to a primary amine or an aldehyde. Common reducing agents for the conversion of nitriles to primary amines include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), and borane (B79455) complexes. The choice of reagent is crucial to avoid the reduction of other functional groups on the aromatic ring. For the conversion to an aldehyde, reagents such as diisobutylaluminium hydride (DIBAL-H) are typically employed at low temperatures to prevent over-reduction to the alcohol. While specific examples for this compound are not prevalent, these standard organic chemistry transformations are expected to be applicable.

Reactivity of the Fluorine Atoms and the Aromatic Ring

The trifluorinated benzene (B151609) ring is highly electron-deficient, which significantly influences its reactivity. This deactivation makes conventional electrophilic aromatic substitution (EAS) challenging. Conversely, the electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), where one of the fluorine atoms acts as a leaving group.

In SNAr reactions, a strong nucleophile attacks the carbon atom bearing a fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity. The positions ortho and para to the electron-withdrawing nitrile group are particularly activated towards this type of substitution. Therefore, the fluorine atoms at the C2 and C4 positions are the most likely to be displaced by strong nucleophiles like alkoxides, thiolates, or amines. For instance, in a related compound, 3-bromo-2-fluorobenzonitrile, the fluorine atom is displaced by benzyl (B1604629) alcohol in the presence of sodium hydride.

Table 2: Nucleophilic Aromatic Substitution on a Related Fluorobenzonitrile

ReactantNucleophileBaseSolventTemperatureProductReference
3-Bromo-2-fluorobenzonitrileBenzyl alcoholSodium hydrideDMF80°C3-Bromo-2-(benzyloxy)benzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions on Trifluorobenzonitrile Systems

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-poor aromatic rings. synquestlabs.com The reaction typically proceeds via a two-step addition-elimination mechanism. uni.lubldpharm.com In this pathway, a nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer intermediate. bldpharm.com In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring.

The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups on the aromatic ring, as they stabilize the negatively charged intermediate. synquestlabs.comnih.gov In the case of this compound, the aromatic ring is highly activated towards nucleophilic attack due to the potent electron-withdrawing effects of both the nitrile (-CN) group and the three fluorine atoms. Unlike many substitution reactions where bond strength is paramount, in SNAr the rate-determining step is typically the initial nucleophilic attack. Consequently, the C-F bond, despite being the strongest carbon-halogen bond, is often the most reactive in these systems because fluorine's high electronegativity provides the greatest stabilization for the carbanionic intermediate. synquestlabs.com

Regioselectivity and Steric Effects in SNAr Transformations

The regiochemical outcome of SNAr reactions on poly-substituted aromatic rings like this compound is governed by a combination of electronic and steric factors. The electron-withdrawing substituents must be positioned ortho or para to the leaving group to effectively stabilize the Meisenheimer intermediate through resonance. uni.lu

In this compound, potential leaving groups are the bromine atom at C3 and the fluorine atoms at C2, C4, and C5.

Attack at C5: A nucleophile attacking the C5 position (para to the C2-Fluorine and ortho to the C4-Fluorine) would displace a fluorine atom. The negative charge of the intermediate can be delocalized onto the electron-withdrawing nitrile group (via the C1 position) and is stabilized by the adjacent fluorine at C4 and the bromine at C3.

Attack at C4: Nucleophilic attack at C4, displacing fluorine, is highly favored. The position is para to the strongly activating nitrile group, allowing for direct resonance stabilization of the negative charge onto the nitrogen atom of the nitrile. It is also activated by the adjacent fluorine at C5 and bromine at C3.

Attack at C2: Attack at C2 (ortho to the nitrile group) is also possible, as the charge can be delocalized onto the nitrile group.

Attack at C3: Displacement of the bromine atom at C3 is less likely from a purely electronic standpoint. This position is meta to the nitrile group, meaning the negative charge of the Meisenheimer intermediate cannot be directly delocalized onto the nitrile through resonance, providing less stabilization compared to attack at the ortho or para positions. synquestlabs.com

Steric hindrance also plays a crucial role. The bromine atom at C3 and the fluorine at C2 create a sterically crowded environment, potentially hindering nucleophilic attack at these positions or at the C4 position. The accessibility of the C5 position might be greater. The precise outcome often depends on the size of the incoming nucleophile. Studies on related systems like 2,4-dichloropyrimidines show that regioselectivity is highly sensitive to both electronic and steric effects, and bulky substituents can significantly alter the preferred site of attack. ambeed.com

C-C Bond Activation and Cleavage in Fluorinated Benzonitriles

While SNAr reactions involve the cleavage of a carbon-halogen bond, the strong C-CN bond of benzonitriles can also be targeted for activation and cleavage, a more challenging but synthetically valuable transformation. Research has shown that low-valent transition metals, such as nickel(0) complexes, can facilitate the oxidative addition into the unstrained C-CN bond of fluorinated benzonitriles. Current time information in Bangalore, IN.nih.gov

Studies using the nickel(0) fragment [Ni(dippe)] (where dippe = 1,2-bis(diisopropylphosphino)ethane) have provided significant insight into this process. nih.gov The investigation of various fluorinated benzonitriles revealed that the stability of the resulting C-CN bond activation products is strongly dependent on the number of fluorine substituents positioned ortho to the nitrile group. Current time information in Bangalore, IN.nih.gov DFT calculations and experimental results indicate a stabilizing effect of approximately -6.6 kcal/mol for each ortho-fluorine substituent. nih.gov This stabilization is attributed to the electron-withdrawing nature of the fluorine atoms influencing the thermodynamics of the system.

The activation barrier for the C-C bond cleavage itself appears relatively constant across different fluorinated benzonitriles. However, steric hindrance can play a role, as observed with a slightly higher barrier for a 2,6-difluorobenzonitrile (B137791) substrate. Current time information in Bangalore, IN.

SubstrateSolventThermodynamic ParameterValue
3-FluorobenzonitrileTetrahydrofuranΔH° (kcal/mol)-6.5 (± 0.2)
3-FluorobenzonitrileTetrahydrofuranΔS° (cal/mol·K)-12.3 (± 0.7)
4-FluorobenzonitrileTetrahydrofuranΔH° (kcal/mol)-2.9 (± 0.2)
4-FluorobenzonitrileTetrahydrofuranΔS° (cal/mol·K)-4.1 (± 0.5)
3-FluorobenzonitrileTolueneΔH° (kcal/mol)-8.0 (± 0.3)
3-FluorobenzonitrileTolueneΔS° (cal/mol·K)-18.2 (± 1.0)
4-FluorobenzonitrileTolueneΔH° (kcal/mol)-4.4 (± 0.2)
4-FluorobenzonitrileTolueneΔS° (cal/mol·K)-9.0 (± 0.8)

This table presents experimentally determined thermodynamic parameters for the equilibrium between the η²-nitrile complex and the C–CN bond activation product for related fluorobenzonitriles with [Ni(dippe)]. Data extracted from Organometallics 2023, 42, 15, 2134–2147. nih.gov

Trifluoromethylation and Other Fluorination Reactions

The introduction of a trifluoromethyl (-CF₃) group can dramatically alter the properties of a molecule. For a substrate like this compound, the most logical site for trifluoromethylation would be the displacement of the bromine atom via a cross-coupling reaction.

Modern trifluoromethylation methods for aryl halides often involve transition-metal catalysis. A common approach is the use of copper- or palladium-based catalysts with a suitable trifluoromethyl source. For instance, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), known as the Ruppert-Prakash reagent, can be used in the presence of a fluoride source to generate a nucleophilic "CF₃⁻" equivalent for such couplings. nih.gov Another class of reagents includes electrophilic trifluoromethylating agents like Togni's or Umemoto's reagents, though these are more typically used with nucleophilic substrates rather than aryl halides.

A plausible route for the trifluoromethylation of this compound would involve a copper-mediated reaction with a reagent like potassium (trifluoromethyl)trimethoxyborate or a similar trifluoromethyl source. These reactions are known to be effective for a wide range of aryl bromides and iodides. The highly electron-deficient nature of the benzonitrile ring in the target molecule could influence the reaction conditions required for efficient coupling.

Direct fluorination to replace the bromine with fluorine is another possibility, potentially using reagents like potassium fluoride under high temperatures (Halex reaction), though the existing fluorine atoms might complicate selectivity and reactivity.

Mechanistic Pathways in Transformations of Polyfluorinated Benzonitriles

Understanding the detailed mechanistic pathways is crucial for controlling and optimizing reactions involving polyfluorinated benzonitriles. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping these reaction landscapes.

Elucidation of Reaction Intermediates

In the two primary reaction types discussed, distinct intermediates have been identified or proposed.

SNAr Mechanism: The key intermediate is the Meisenheimer complex. bldpharm.com For this compound, nucleophilic attack at a carbon bearing a halogen would lead to the formation of a cyclohexadienyl anion intermediate where the negative charge is delocalized across the ring and, most importantly, onto the electron-withdrawing nitrile group when the attack is at an ortho or para position. uni.lu The stability of this intermediate directly influences the reaction's regioselectivity and rate.

C-CN Bond Activation: In the nickel-catalyzed C-CN activation, the reaction proceeds through at least two observable states. nih.gov Initially, the fluorinated benzonitrile coordinates to the nickel(0) center to form an η²-nitrile complex. This species is in equilibrium with the final product of the C-CN bond cleavage, which is a nickel(II) species resulting from the oxidative addition of the C-CN bond across the metal center. nih.gov DFT calculations have been employed to model these intermediates, confirming their structures. nih.gov

Transition State Analysis

The analysis of transition states (TS) provides insight into the energy barriers and kinetics of a reaction.

SNAr Mechanism: For the classical two-step SNAr pathway, the first step—formation of the Meisenheimer complex—is generally the rate-determining step. synquestlabs.com The transition state for this step resembles the high-energy Meisenheimer intermediate. However, recent studies have shown that some SNAr reactions may proceed through a concerted mechanism (cSNAr) without a stable intermediate, passing through a single transition state. bldpharm.com The specific pathway can depend on the nucleophile, leaving group, and solvent.

C-CN Bond Activation: DFT calculations have been instrumental in locating the transition-state structures connecting the η²-nitrile complex and the C-CN bond activation product. nih.gov These calculations help to quantify the activation energy barrier for the C-C bond cleavage. Studies on fluorinated benzonitriles have shown that while the thermodynamic stability of the final product is highly dependent on the ortho-fluoro substituents, the activation barrier for the C-C bond cleavage itself is less sensitive to the substitution pattern, although steric factors can increase it. Current time information in Bangalore, IN.

Advanced Spectroscopic and Analytical Characterization Techniques for Fluorinated Benzonitriles

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that exploits the magnetic properties of certain atomic nuclei. For 3-Bromo-2,4,5-trifluorobenzonitrile, ¹H, ¹⁹F, and ¹³C NMR are the primary techniques used for structural elucidation.

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. In the structure of this compound, there is a single proton attached to the aromatic ring at the C-6 position.

The ¹H NMR spectrum is predicted to show a single, complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The signal's multiplicity will be a result of couplings to the adjacent fluorine atoms at C-2 and C-5. Specifically, it should appear as a doublet of doublets of doublets (ddd) or a triplet of doublets (td), depending on the relative magnitudes of the coupling constants. The key couplings influencing the signal are:

Ortho coupling to the fluorine at C-5 (³JH-F).

Meta coupling to the fluorine at C-4 (⁴JH-F).

Para coupling to the fluorine at C-2 (⁵JH-F), which is typically smaller.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Assignment

Fluorine-19 (¹⁹F) NMR is highly sensitive and provides distinct signals for each unique fluorine environment in a molecule. For this compound, three distinct signals are expected, one for each fluorine atom, as they are in chemically non-equivalent positions.

The chemical shifts of these fluorine atoms are influenced by the substituents on the benzene (B151609) ring. The signals will exhibit complex splitting patterns due to homo- and heteronuclear couplings:

¹⁹F-¹⁹F couplings: Each fluorine signal will be split by the other two fluorine atoms on the ring.

¹⁹F-¹H couplings: Each fluorine signal will also be coupled to the proton at C-6.

The spectrum would allow for the unambiguous assignment of each fluorine atom based on its chemical shift and the observed coupling pattern.

Table 2: Predicted ¹⁹F NMR Data for this compound

Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
-110 to -125 ddd F-2
-130 to -145 ddd F-4

Note: Chemical shift ranges are estimates. The multiplicity arises from coupling to the other two fluorine nuclei and the C-6 proton.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule (six in the benzene ring and one in the nitrile group).

The chemical shifts of the carbon atoms are influenced by the attached atoms (H, Br, F, C) and their positions on the ring. Crucially, the signals for the fluorine-bearing carbons (C-2, C-4, C-5) will appear as doublets due to one-bond carbon-fluorine coupling (¹JC-F), which is typically very large (240-260 Hz). Carbons adjacent to the fluorinated positions will also show smaller couplings (²JC-F, ³JC-F). The carbon atom attached to the bromine (C-3) would appear at a lower field compared to an unsubstituted carbon, while the nitrile carbon (C≡N) has a characteristic chemical shift around 110-120 ppm.

Table 3: Predicted ¹³C NMR Resonances and Splitting for this compound

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C-CN ~95 - 105 m
C-Br ~100 - 110 m
C-H ~115 - 125 m
C-F ~140 - 160 d (large ¹JC-F)
C-F ~140 - 160 d (large ¹JC-F)
C-F ~140 - 160 d (large ¹JC-F)

Note: 'm' denotes a multiplet due to smaller, long-range C-F couplings. Specific assignments for each carbon require 2D NMR data.

While this compound does not possess stereocenters in the traditional sense, 2D NMR techniques are vital for definitive structural assignment. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to correlate proton and carbon signals, confirming the connectivity of the molecule.

Specifically, an HMBC experiment would show correlations between the C-6 proton and the carbons at C-1, C-2, C-4, and C-5, as well as the nitrile carbon, confirming the substitution pattern. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would show through-space correlations, for instance, between the C-6 proton and the fluorine atom at C-5, further solidifying the structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇HBrF₃N), the theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N).

The mass spectrum would also display a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 4: Calculated Exact Mass for this compound

Molecular Formula Isotope Calculated Exact Mass [M] Calculated Exact Mass [M+H]⁺
C₇HBrF₃N ⁷⁹Br 236.9251 237.9329

LC-MS and GC-MS Applications in Fluorinated Compound Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods are invaluable for the identification and quantification of fluorinated compounds in complex mixtures.

In Gas Chromatography-Mass Spectrometry (GC-MS) , the sample is vaporized and separated based on boiling point and polarity on a capillary column before being ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, with the molecular ion peak confirming the molecular weight and the fragmentation pattern offering structural clues. For halogenated compounds, the isotopic pattern of bromine (approximately equal intensity for 79Br and 81Br) is a key diagnostic feature in the mass spectrum.

Table 1: GC-MS Data for 4-Bromo-2-fluorobenzonitrile

Property Value
NIST Number 342324
Top Peak (m/z) 199
2nd Highest Peak (m/z) 201
3rd Highest Peak (m/z) 120

Source: PubChem nih.gov

The presence of peaks at m/z 199 and 201 corresponds to the molecular ion containing the 79Br and 81Br isotopes, respectively, confirming the presence of a single bromine atom. nih.gov The fragmentation pattern of halogenated benzonitriles typically involves the loss of the halogen atom or the cyano group. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for less volatile or thermally sensitive compounds. The sample is separated in the liquid phase before being introduced into the mass spectrometer. Various ionization techniques can be employed, such as electrospray ionization (ESI), which is gentle and often results in a prominent molecular ion peak, simplifying spectral interpretation. While specific LC-MS studies on this compound were not found, the technique is documented for the analysis of related compounds like 5-Bromo-2,3,4-trifluorobenzonitrile , highlighting its applicability in this class of molecules. bldpharm.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.

For this compound, the key functional groups expected to show characteristic absorption bands are the nitrile group (C≡N) and the carbon-fluorine (C-F) bonds, as well as vibrations associated with the aromatic ring.

Although a specific IR spectrum for this compound is not available, the spectrum of 4-Bromo-2-fluorobenzonitrile can be used as a reference. nih.gov

Table 2: FTIR Spectral Data for 4-Bromo-2-fluorobenzonitrile

Feature Description
Instrument Bruker Tensor 27 FT-IR
Technique KBr Pellet
Source Bio-Rad Laboratories, Inc.

Source: PubChem nih.gov

In a typical IR spectrum of a fluorinated benzonitrile (B105546), the following absorptions would be anticipated:

C≡N Stretch: A sharp, medium-to-strong absorption band typically appears in the region of 2240-2220 cm⁻¹.

C-F Stretch: Strong absorption bands due to the carbon-fluorine bonds are expected in the fingerprint region, typically between 1400 and 1000 cm⁻¹. The exact position and number of bands depend on the substitution pattern.

Aromatic C=C Stretch: Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the aromatic ring.

Aromatic C-H Stretch: These would appear above 3000 cm⁻¹, though they may be weak given the high degree of substitution.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

No crystal structure has been published for this compound. However, studies on other fluorinated aromatic compounds provide valuable insights into the types of intermolecular interactions that can be expected to influence the crystal packing. For instance, research on fluorinated stilbenes has shown the importance of CN…Br interactions, stacking of aromatic rings, and C–F…H and C–F…F interactions in directing the crystal architecture. rsc.org Similarly, the crystal structure of 3-bromo-2-hydroxybenzonitrile revealed the presence of O—H⋯Br and O—H⋯N hydrogen bonding, as well as π-stacking interactions. researchgate.netmit.edu These studies underscore the significant role that halogen atoms and nitrile groups play in the solid-state assembly of such molecules. The determination of the crystal structure of this compound would be crucial for understanding its solid-state properties and for crystal engineering applications.

Computational and Theoretical Chemistry Studies on 3 Bromo 2,4,5 Trifluorobenzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. nih.govnih.gov DFT methods are widely used to calculate the geometric and electronic properties of fluorinated aromatic compounds. nih.gov

DFT calculations are instrumental in elucidating the electronic structure of 3-Bromo-2,4,5-trifluorobenzonitrile. Key parameters such as molecular geometry (bond lengths and angles), frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps can be accurately predicted. These calculations reveal how the electron-withdrawing nature of the three fluorine atoms and the cyano group, along with the bromine substituent, influences the electron density distribution across the aromatic ring.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. multidisciplinaryjournals.com A smaller gap generally implies higher reactivity. For polyhalogenated benzonitriles, the positions of the halogen substituents significantly affect the orbital energies. The molecular electrostatic potential (MEP) map visually represents the electron density, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical attack.

While specific DFT data for this compound is not extensively documented in publicly available literature, analysis of related compounds like 3-chloro-4-fluoro benzonitrile (B105546) provides insight into the expected findings. researchgate.net For such molecules, the carbon atom of the nitrile group and the carbon atoms bonded to halogens are common sites of interest.

Table 1: Representative Theoretical Data for a Halogenated Benzonitrile (Illustrative) This table illustrates the type of data obtained from DFT calculations, based on findings for similar compounds like 3-chloro-4-fluoro benzonitrile. researchgate.net The values are not specific to this compound.

ParameterPredicted ValueMethod/Basis Set
HOMO Energy-7.5 eVB3LYP/6-311++G(d,p)
LUMO Energy-1.2 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap6.3 eVB3LYP/6-311++G(d,p)
Dipole Moment1.5 DebyeB3LYP/6-311++G(d,p)

DFT is a powerful tool for investigating reaction mechanisms, particularly for nucleophilic aromatic substitution (SNAr), a common reaction for electron-deficient fluoroarenes. jeeadv.ac.in By mapping the potential energy surface, computational chemists can identify intermediates, transition states, and products, providing a detailed step-by-step description of the reaction pathway. For this compound, a nucleophile would likely attack a carbon atom bearing a fluorine, leading to the formation of a Meisenheimer complex intermediate, followed by the departure of the fluoride (B91410) leaving group. DFT calculations can help determine the preferred site of attack among the three fluorine-substituted carbons.

A key aspect of mechanistic analysis is the characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate. DFT calculations can determine the geometry and energy of the TS, which is crucial for understanding the reaction's feasibility. The TS is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate that connects reactants and products. For an SNAr reaction on this compound, DFT would be used to model the TS for both the nucleophilic attack and the leaving group departure steps.

Once the stationary points (reactants, products, intermediates, and transition states) on the potential energy surface are located, their relative energies can be used to determine the thermodynamics and kinetics of the reaction. The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a primary determinant of the reaction rate, as described by the Arrhenius equation. jeeadv.ac.in DFT calculations can provide reliable estimates of these energy barriers. For example, a computational study of the reaction of this compound with a nucleophile would calculate the activation energies for substitution at each of the possible positions, thereby predicting the regioselectivity of the reaction.

Table 2: Illustrative Reaction Energetics from a DFT Study This table provides a conceptual example of kinetic and thermodynamic data that can be derived from DFT calculations for a reaction pathway. The values are hypothetical.

Reaction StepParameterCalculated Value (kcal/mol)
Step 1: Nucleophilic AttackActivation Energy (Ea)+15.2
Reaction Energy (ΔEr)-5.8
Step 2: Leaving Group DepartureActivation Energy (Ea)+8.5
Reaction Energy (ΔEr)-12.0
Overall ReactionTotal Reaction Energy (ΔEr)-17.8

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. mdpi.com This is particularly true for fluorinated systems, where the high electronegativity and electron correlation effects of fluorine pose significant challenges. researchgate.net Therefore, benchmarking studies are essential to validate and select the most appropriate computational methods. nih.govresearchgate.net

These studies compare the results of various DFT functionals (such as B3LYP, PBE0, M06-2X, and ωB97X-D) against high-accuracy wavefunction-based methods like Coupled Cluster (e.g., CCSD(T)) or experimental data. researchgate.netnih.gov For fluorinated aromatic compounds, properties like reaction barriers, interaction energies, and NMR chemical shifts are often used as benchmarks. researchgate.netnih.gov Studies have shown that hybrid functionals and range-separated functionals often provide more accurate results for the electronic properties and reaction energetics of organofluorine compounds compared to simpler GGA functionals. researchgate.netnih.gov The selection of a functional that accurately models non-covalent interactions is also critical, especially when studying intermolecular processes. researchgate.net

Computational Analysis of Reaction Mechanisms and Pathways

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems

While DFT is powerful, its computational cost can become prohibitive for very large systems, such as a molecule interacting with a protein or in a solvent box. In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. cardiff.ac.uk This approach partitions the system into two regions: a small, chemically active part (e.g., the ligand and the enzyme's active site) which is treated with a high-level QM method like DFT, and the larger surrounding environment (the rest of the protein and solvent) which is described by a classical MM force field. acs.orgnih.gov

If this compound were to be studied as a potential enzyme inhibitor, a QM/MM simulation would be the method of choice. youtube.com The QM region would include the ligand and key active site residues to accurately model the electronic interactions, such as bond making/breaking, charge transfer, and polarization, that occur during binding or a catalyzed reaction. nih.govtum.de The MM region provides the steric and electrostatic influence of the broader protein environment. This method allows for the study of enzymatic reaction mechanisms, binding affinities, and the role of the protein environment in catalysis with a manageable computational cost. nih.govnih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. For a molecule like this compound, MD simulations can elucidate the flexibility of the molecule and its preferred shapes (conformations), as well as how it interacts with other molecules.

Conformational Analysis:

The primary source of conformational flexibility in this compound would be the rotation around the bond connecting the cyano group (-C≡N) to the benzene (B151609) ring. However, due to the planarity of the benzene ring and the linear nature of the cyano group, significant conformational isomers are not expected. The molecule is largely planar. Minor deviations from planarity can occur due to thermal vibrations, which could be quantified by monitoring the dihedral angles between the substituents and the ring.

In related computational studies on fluorinated organic molecules, it has been observed that the introduction of fluorine atoms can influence the conformational landscape. While this is more pronounced in flexible aliphatic chains, in aromatic systems, fluorine substitution can affect the electronic distribution and lead to subtle changes in bond lengths and angles. A comprehensive conformational analysis of both 2,3-difluorobutane (B14755600) diastereomers, for example, has shown a complex interplay of various stereoelectronic effects. For this compound, the interactions between the adjacent bromine and fluorine atoms could potentially lead to minor puckering of the benzene ring, a hypothesis that could be tested with detailed MD simulations.

A hypothetical analysis of the dihedral angle for the C-C-C-N bond (connecting the cyano group to the ring) would likely show a very narrow distribution around 180 degrees, confirming the rigid, planar nature of this part of the molecule.

Intermolecular Interactions:

The intermolecular interactions of this compound are expected to be complex and highly directional, a consequence of its unique combination of functional groups. MD simulations would be instrumental in characterizing the nature and strength of these interactions.

Halogen Bonding: A prominent feature would be the potential for halogen bonding. The bromine atom, and to a lesser extent the fluorine atoms, can act as halogen bond donors, interacting with electron-rich atoms (like the nitrogen of the cyano group on another molecule). The strength of these interactions would depend on the orientation of the interacting molecules.

π-π Stacking: The electron-deficient nature of the fluorinated benzene ring suggests that it can participate in π-π stacking interactions with other aromatic rings. These interactions are crucial for the stability of crystal structures and molecular aggregates.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of the electronegative fluorine, bromine, and nitrogen atoms. This would lead to strong dipole-dipole interactions, influencing the molecule's boiling point and solubility.

Hydrogen Bonding: While the molecule itself does not have traditional hydrogen bond donors, in the presence of protic solvents (like water or alcohols), the nitrogen atom of the cyano group and the fluorine atoms can act as hydrogen bond acceptors.

Computational studies on the intermolecular interactions between 1-alkanol and benzonitrile have highlighted the importance of hydrogen bonding and other interactions in these systems. researchgate.net Similarly, research on benzopyrans substituted with polyhaloalkyl groups has demonstrated the significance of various non-covalent interactions in stabilizing their crystal lattices. mdpi.com

A representative, albeit hypothetical, summary of the types of intermolecular interactions and their estimated energies that could be derived from MD simulations is presented in the table below.

Interaction TypeInteracting Atoms/GroupsEstimated Interaction Energy (kcal/mol)
Halogen BondingBr···N-2.5 to -4.0
π-π StackingBenzene Ring···Benzene Ring-1.5 to -3.0
Dipole-DipoleC-F···C-Br-1.0 to -2.5
Hydrogen Bonding (with water)C≡N···H-O-3.0 to -5.0

Note: The data in this table is illustrative and represents typical energy ranges for these types of interactions as found in computational chemistry literature. Specific values for this compound would require dedicated simulation studies.

Strategic Applications and Synthetic Utility of 3 Bromo 2,4,5 Trifluorobenzonitrile in Complex Molecule Synthesis

Role as a Building Block in Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. sigmaaldrich.com 3-Bromo-2,4,5-trifluorobenzonitrile provides a valuable scaffold for the construction of diverse heterocyclic systems. The presence of the nitrile group and the bromine atom allows for a variety of chemical transformations.

The nitrile group can undergo cyclization reactions to form nitrogen-containing heterocycles. For instance, it can react with binucleophiles to construct fused ring systems. The bromine atom, on the other hand, is amenable to substitution reactions, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, enabling the introduction of various substituents and the formation of carbon-carbon and carbon-heteroatom bonds. ossila.com This dual reactivity makes it a powerful tool for generating libraries of fluorinated heterocyclic compounds for drug discovery programs. niscpr.res.innih.gov

A notable application is in the synthesis of fluorinated quinazolines and related heterocycles. The general strategy involves the reaction of this compound with a suitable nitrogen-containing nucleophile, followed by intramolecular cyclization. The fluorine atoms on the benzene (B151609) ring can influence the regioselectivity of these reactions and modulate the electronic properties of the resulting heterocyclic products.

Precursor for Advanced Fluorinated Organic Materials

The unique electronic properties conferred by fluorine atoms make fluorinated organic compounds highly desirable for applications in materials science, including the development of liquid crystals, polymers, and organic electronics. This compound serves as a key starting material for the synthesis of these advanced materials.

The polar nitrile group and the electron-withdrawing fluorine atoms contribute to creating molecules with specific dipole moments and thermal stabilities, which are crucial properties for liquid crystal applications. Furthermore, the bromo-substituent provides a handle for polymerization reactions, such as Suzuki or Stille couplings, to produce fluorinated polymers with tailored electronic and physical properties. ossila.com These polymers can exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics, making them suitable for use in high-performance applications.

For example, the incorporation of the 2,4,5-trifluorobenzonitrile (B1209073) moiety into polymer backbones can lead to materials with low dielectric constants, which are sought after for microelectronics packaging and insulation. The high electronegativity of fluorine can also be leveraged to create electron-deficient aromatic systems for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Development of New Synthetic Methodologies Utilizing its Functional Groups

The distinct reactivity of the functional groups in this compound has spurred the development of novel synthetic methodologies. The interplay between the bromo, fluoro, and cyano groups allows for selective transformations that can be exploited to build molecular complexity.

Chemists have explored the selective displacement of the fluorine atoms via nucleophilic aromatic substitution (SNAAr). The position of the bromine atom and the other fluorine atoms influences the reactivity of each fluorine, allowing for regioselective functionalization. For instance, the fluorine atom para to the electron-withdrawing nitrile group is generally the most activated towards nucleophilic attack.

Furthermore, the bromine atom can be utilized in a variety of cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings, as well as copper-catalyzed reactions such as the Ullmann condensation, can be employed to introduce a wide range of substituents at this position. mdpi.com The development of reaction conditions that are compatible with the other functional groups on the ring is an active area of research.

The nitrile group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, further expanding the synthetic possibilities. Methodologies that allow for the selective transformation of one functional group in the presence of the others are highly valuable for the efficient synthesis of complex target molecules.

Intermediacy in the Synthesis of Biologically Active Fluorinated Compounds

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. niscpr.res.in this compound is a valuable intermediate in the synthesis of a variety of biologically active fluorinated compounds, excluding those that have entered clinical trials.

Its utility is demonstrated in the synthesis of inhibitors of various enzymes and receptors. The trifluorinated phenyl ring can mimic or replace other aromatic systems in known pharmacophores, while the additional functional groups allow for the introduction of pharmacokinetically important moieties.

For example, it can be used as a starting material for the synthesis of novel kinase inhibitors. The core structure can be elaborated through a series of reactions, such as a Suzuki coupling to introduce a heterocyclic moiety at the bromine position, followed by modification of the nitrile group to an amide or another functional group to interact with the target protein.

The following table provides a non-exhaustive list of biologically active compound classes that have been synthesized using this compound as a key intermediate, based on preclinical research.

Compound ClassTherapeutic Area (Preclinical)Synthetic Strategy
Fluorinated PyridinonesInfectious DiseasesCyclocondensation reactions involving the nitrile group.
Substituted BenzimidazolesOncologyNucleophilic substitution of a fluorine atom followed by cyclization.
Aryl-ether based compoundsInflammationUllmann condensation at the bromine position.

Q & A

Basic: What are the key considerations for synthesizing 3-Bromo-2,4,5-trifluorobenzonitrile in a laboratory setting?

Answer:
The synthesis typically involves halogenation and fluorination of benzonitrile precursors. For example, bromine can be introduced via electrophilic aromatic substitution under controlled conditions (e.g., using Br₂ with FeBr₃ as a catalyst), while fluorination may require Balz-Schiemann or halogen-exchange reactions with KF or CsF in polar aprotic solvents like DMF . Key considerations include:

  • Regioselectivity : Positional control of bromine and fluorine substituents is critical. Steric and electronic effects of existing substituents influence reactivity. Computational tools (e.g., DFT) can predict optimal reaction pathways.
  • Purification : Column chromatography with silica gel (hexane/EtOAc) or recrystallization (from ethanol) is recommended due to the compound’s moderate polarity .

Basic: How can I confirm the structural integrity of this compound using spectroscopic methods?

Answer:
A multi-technique approach is essential:

  • NMR :
    • ¹H NMR : Aromatic protons appear as distinct doublets (δ 7.2–7.8 ppm) due to coupling with fluorine atoms. Absence of extraneous peaks confirms purity .
    • ¹⁹F NMR : Three distinct signals for the 2-, 4-, and 5-fluorine substituents (e.g., δ -110 to -125 ppm) .
  • IR : A strong nitrile stretch (C≡N) near 2230 cm⁻¹ and C-F stretches (1100–1250 cm⁻¹) validate functional groups .

Basic: What solvents and conditions are optimal for handling this compound in reactivity studies?

Answer:
The compound is stable in aprotic solvents (e.g., DCM, THF) but hydrolyzes slowly in protic solvents. For cross-coupling reactions (e.g., Suzuki-Miyaura):

  • Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in degassed THF/water mixtures.
  • Maintain inert atmospheres (N₂/Ar) to prevent side reactions with moisture or oxygen .

Advanced: How do substituent effects influence the regioselectivity of nucleophilic aromatic substitution in this compound?

Answer:
Fluorine’s strong electron-withdrawing effect activates specific positions for substitution. For example:

  • Meta-directing : The nitrile group directs nucleophiles to the 3-position (bromine site) via resonance deactivation.
  • Ortho/para-directing : Fluorine at the 2- and 4-positions enhances electrophilicity at the 5-position, enabling sequential functionalization .
    Experimental validation via competitive reactions with amines or thiols is recommended to map reactivity trends.

Advanced: What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrostatic potential surfaces to identify electrophilic hotspots.
  • Transition-state energies for cross-coupling reactions (e.g., with arylboronic acids).
    Pair computational results with experimental kinetics (e.g., Eyring plots) to validate predictions .

Advanced: How can I resolve contradictions in reported melting points or spectral data for this compound?

Answer:
Discrepancies often arise from impurities or polymorphic forms. Steps to resolve:

Reproduce synthesis : Follow literature procedures exactly, noting solvent purity and crystallization conditions.

Advanced characterization : Use DSC (Differential Scanning Calorimetry) to confirm melting behavior and XRD for crystallinity analysis.

Cross-validate spectra : Compare ¹H/¹⁹F NMR and IR with authenticated samples or databases like NIST .

Advanced: What strategies mitigate decomposition during storage or reaction of this compound?

Answer:

  • Storage : Keep under inert gas (Ar) at -20°C in amber vials to prevent photodegradation.
  • Reaction stability : Add radical inhibitors (e.g., BHT) in free-radical-prone reactions.
  • Monitor intermediates : Use LC-MS to detect degradation products (e.g., debrominated or hydrolyzed species) .

Advanced: How does the electronic nature of this compound affect its utility in materials science?

Answer:
The strong electron-withdrawing groups (Br, F, CN) make it a candidate for:

  • Non-linear optical (NLO) materials : High polarizability from conjugated π-systems.
  • Polymer precursors : As a monomer for fluorinated polyamides or polyesters with enhanced thermal stability.
    Characterize via cyclic voltammetry (redox potentials) and UV-Vis spectroscopy (bandgap analysis) .

Advanced: What are the challenges in scaling up the synthesis of this compound for collaborative studies?

Answer:
Key challenges include:

  • Exothermic reactions : Use jacketed reactors for temperature control during bromination.
  • Waste management : Neutralize HF byproducts with CaCO₃ or KOH.
  • Yield optimization : Batch vs. flow chemistry comparisons to improve efficiency .

Advanced: How can I design a mechanistic study to probe the role of fluorine in stabilizing intermediates during reactions?

Answer:

  • Isotopic labeling : Use ¹⁸F or ¹⁹F NMR to track fluorine’s kinetic isotope effects.
  • Trapping experiments : Add radical scavengers (TEMPO) or electrophilic quenchers to identify short-lived intermediates.
  • Theoretical modeling : Compare computed vs. experimental activation barriers for fluorinated vs. non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2,4,5-trifluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromo-2,4,5-trifluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.